molecular formula C15H17F3N6O3 B5622635 3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione

3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione

Cat. No. B5622635
M. Wt: 386.33 g/mol
InChI Key: JTFQXWUNMINKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione often involves nucleophilic substitution reactions and the use of various sulfonyl chlorides. A study by Mallesha et al. (2012) describes the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through such methods, indicating the potential pathways for synthesizing related compounds (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione is complex and often analyzed using X-ray diffraction techniques. Udupa's (1982) research on the crystal and molecular structure of a related imidazo[1,2-a]-1,3,5-triazine derivative provides insights into the structural features of such compounds, including planarity and hydrogen bonding patterns (Udupa, 1982).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals, where they can interact with biological systems in various ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As a general rule, compounds containing trifluoromethyl groups should be handled with care due to their potential reactivity .

Future Directions

The future directions for research on this compound could include exploring its potential applications in pharmaceuticals and agrochemicals, given the known benefits of trifluoromethyl groups in these areas . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

properties

IUPAC Name

3-[2-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O3/c1-9-6-10(15(16,17)18)21-13(20-9)23-4-2-22(3-5-23)12(26)8-24-11(25)7-19-14(24)27/h6H,2-5,7-8H2,1H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFQXWUNMINKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CN3C(=O)CNC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{4-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione

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